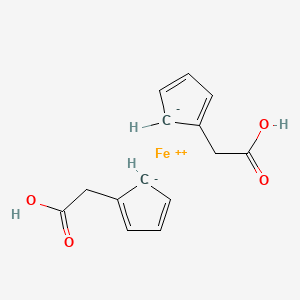
6-Bromoquinolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound’s structure consists of a quinoline ring (a six-membered aromatic ring fused to a five-membered nitrogen-containing ring) with a bromine atom at position 6 and a carbonyl group (C=O) at position 4.
- Quinolines have diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique properties.
6-Bromoquinolin-4(3H)-one: is a heterocyclic organic compound. It belongs to the quinoline family, which is characterized by a bicyclic aromatic ring system.
准备方法
Synthetic Routes: One common synthetic route involves cyclization of 2-aminobenzyl bromide with an appropriate carbonyl compound (such as acetic anhydride) to form the quinoline ring. Bromination then occurs at position 6.
Reaction Conditions: The reaction typically takes place under reflux conditions using a suitable solvent (e.g., acetic acid or chloroform).
Industrial Production: While not widely produced industrially, research laboratories synthesize 6-bromoquinolin-4(3H)-one for specific applications.
化学反应分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学研究应用
Medicinal Chemistry: Researchers explore derivatives of quinolines, including 6-bromoquinolin-4(3H)-one, for potential drug candidates. These compounds may exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Materials Science: Quinoline derivatives find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Quinolines can act as fluorescent probes for studying cellular processes.
作用机制
- The exact mechanism of action for 6-bromoquinolin-4(3H)-one depends on its specific application.
- In drug development, researchers investigate its interactions with molecular targets (e.g., enzymes, receptors) and signaling pathways.
相似化合物的比较
Similar Compounds: Other quinoline derivatives, such as 6-chloroquinoline-4(3H)-one and 6-iodoquinolin-4(3H)-one, share structural similarities.
Uniqueness: The bromine substitution at position 6 distinguishes 6-bromoquinolin-4(3H)-one from its analogs.
属性
IUPAC Name |
6-bromo-3H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZHWUEWCVYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)


![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)


![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
![4-(2-Ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl)phenol](/img/structure/B12100203.png)



